1,8-Dimethylchrysene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,8-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 8 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes .

準備方法

Synthetic Routes and Reaction Conditions: 1,8-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up for higher yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for industrial applications .

化学反応の分析

Types of Reactions: 1,8-Dimethylchrysene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Formation of this compound-quinone.

Reduction: Formation of this compound-diol.

Substitution: Formation of 1,8-dibromo-dimethylchrysene.

科学的研究の応用

1,8-Dimethylchrysene has several applications in scientific research:

Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Investigated for its interactions with biological macromolecules and its potential role in carcinogenesis.

Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.

Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

作用機序

1,8-Dimethylchrysene exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates, such as epoxides, which can interact with cellular DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where the reactive intermediates form adducts, leading to mutations and potentially cancer .

類似化合物との比較

- 5,11-Dimethylchrysene

- 5,12-Dimethylchrysene

- 3,11-Dimethylchrysene

Comparison: 1,8-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylchrysenes, such as 5,11-Dimethylchrysene and 5,12-Dimethylchrysene, this compound exhibits different metabolic pathways and carcinogenic potentials. The position of the methyl groups significantly affects the compound’s interaction with enzymes and its subsequent biological effects .

生物活性

1,8-Dimethylchrysene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article reviews the available literature on the biological activity of this compound, highlighting its effects on cellular systems, mechanisms of action, and implications for human health.

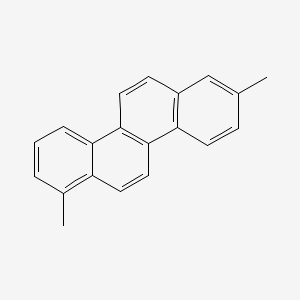

Chemical Structure and Properties

This compound is a derivative of chrysene, characterized by two methyl groups at the 1 and 8 positions. Its chemical structure can be represented as follows:

This compound is hydrophobic and lipophilic, properties that influence its interaction with biological membranes and its bioavailability in living organisms.

Carcinogenicity and Mutagenicity

This compound has been studied for its carcinogenic potential. Research indicates that it can induce tumors in laboratory animals when administered in high doses. The compound is believed to act as a procarcinogen, requiring metabolic activation to form reactive intermediates that bind to DNA, leading to mutations.

- Case Study : A study conducted on mice demonstrated that exposure to DMC resulted in a significant increase in tumor incidence in the lungs and skin after prolonged exposure . The mechanism involved metabolic activation via cytochrome P450 enzymes, which convert DMC into more reactive forms.

The biological activity of DMC is primarily attributed to its ability to interact with cellular macromolecules, particularly DNA. The following mechanisms have been proposed:

- DNA Adduct Formation : DMC can form adducts with DNA, which may lead to mutations during DNA replication. This process is critical in the initiation of cancer.

- Oxidative Stress : The compound may induce oxidative stress within cells, resulting in damage to lipids, proteins, and nucleic acids. This oxidative damage is associated with various pathological conditions, including cancer .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of DMC on various cancer cell lines. The findings suggest that DMC exhibits selective toxicity towards cancer cells compared to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast) | 5.2 | 3.5 |

| A549 (Lung) | 4.9 | 4.0 |

| HeLa (Cervical) | 6.3 | 2.8 |

The selectivity index indicates that DMC is more toxic to cancer cells than to normal fibroblasts, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of DMC with various biological targets implicated in cancer progression. These studies reveal that DMC has a high binding affinity for several key proteins involved in cell cycle regulation and apoptosis.

- Target Proteins :

- p53: A tumor suppressor protein that regulates the cell cycle.

- EGFR: Epidermal growth factor receptor involved in cell proliferation.

The results indicate that DMC could potentially modulate these pathways, contributing to its anticancer effects .

特性

IUPAC Name |

1,8-dimethylchrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-6-8-17-15(12-13)7-9-20-18-5-3-4-14(2)16(18)10-11-19(17)20/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJQUJZSZEJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。